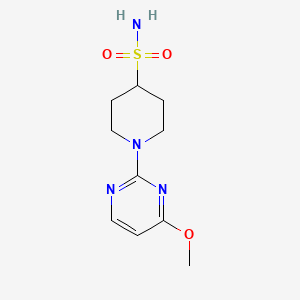![molecular formula C20H24N4O B7059544 2-[4-[1-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B7059544.png)
2-[4-[1-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[1-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridine-4-carbonitrile is a complex organic compound that features a piperazine ring substituted with a 3-methoxyphenyl group and a pyridine ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridine-4-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Methoxyphenyl Group: The piperazine ring is then substituted with a 3-methoxyphenyl group using electrophilic aromatic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperazine derivative through nucleophilic substitution reactions.
Introduction of the Nitrile Group: The nitrile group is introduced via a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the nitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Scientific Research Applications
2-[4-[1-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridine-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-[1-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridine-4-carbonitrile involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) and enzymes . The compound binds to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(3-Methoxyphenyl)piperazin-1-yl derivatives
- 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives
Uniqueness
2-[4-[1-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridine-4-carbonitrile is unique due to its specific substitution pattern and the presence of both a piperazine and pyridine ring. This structural combination imparts distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-11-17(14-21)12-20(22-15)24-9-7-23(8-10-24)16(2)18-5-4-6-19(13-18)25-3/h4-6,11-13,16H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNBNRYDYZDDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N2CCN(CC2)C(C)C3=CC(=CC=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-chloro-N-[(4-methylmorpholin-2-yl)methyl]quinolin-4-amine](/img/structure/B7059462.png)
![N-[3-(2,5-dioxoimidazolidin-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7059464.png)
![methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate](/img/structure/B7059473.png)
![2-(5-Methylfuran-2-yl)-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059478.png)
![2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7059492.png)
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide](/img/structure/B7059502.png)

![2-[4-(5-Bromo-6-methylpyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7059518.png)
![1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7059521.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(2-oxopyridin-1-yl)propanamide](/img/structure/B7059530.png)
![4-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7059536.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7059541.png)
![2-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059545.png)
![4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide](/img/structure/B7059551.png)
